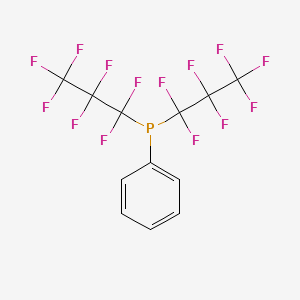
Bis(heptafluoropropyl)(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(heptafluoropropyl)(phenyl)phosphane: is a chemical compound that belongs to the class of tertiary phosphines. It is characterized by the presence of two heptafluoropropyl groups and one phenyl group attached to a phosphorus atom. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(heptafluoropropyl)(phenyl)phosphane typically involves the reaction of heptafluoropropylmagnesium bromide with phenylphosphonous dichloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows:
C6H5PCl2+2C3F7MgBr→C6H5P(C3F7)2+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(heptafluoropropyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or heptafluoropropyl groups are replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and organometallic compounds are used.
Coordination: Transition metal salts and complexes are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Chemistry: Bis(heptafluoropropyl)(phenyl)phosphane is used as a ligand in organometallic chemistry, facilitating the formation of metal complexes that are used as catalysts in various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of flame retardants, polymer additives, and as a stabilizer in high-temperature applications.
Mécanisme D'action
The mechanism of action of bis(heptafluoropropyl)(phenyl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The electron-donating properties of the phosphorus atom and the electron-withdrawing effects of the heptafluoropropyl groups enhance its stability and reactivity in various chemical environments.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tris(heptafluoropropyl)phosphine: Contains three heptafluoropropyl groups attached to phosphorus.
Diphenyl(heptafluoropropyl)phosphine: Contains two phenyl groups and one heptafluoropropyl group attached to phosphorus.
Uniqueness: Bis(heptafluoropropyl)(phenyl)phosphane is unique due to the combination of one phenyl group and two heptafluoropropyl groups, providing a balance of stability and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
20608-39-3 |
|---|---|
Formule moléculaire |
C12H5F14P |
Poids moléculaire |
446.12 g/mol |
Nom IUPAC |
bis(1,1,2,2,3,3,3-heptafluoropropyl)-phenylphosphane |
InChI |
InChI=1S/C12H5F14P/c13-7(14,9(17,18)19)11(23,24)27(6-4-2-1-3-5-6)12(25,26)8(15,16)10(20,21)22/h1-5H |
Clé InChI |
BUFRJKRCCDDRQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















